molecular formula C5H8O3 B2699393 1,3-Dioxepan-2-one CAS No. 4427-94-5

1,3-Dioxepan-2-one

Cat. No.: B2699393
CAS No.: 4427-94-5
M. Wt: 116.116
InChI Key: VKSWWACDZPRJAP-UHFFFAOYSA-N
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Description

1,3-Dioxepan-2-one is an organic compound with the molecular formula C5H8O3

Preparation Methods

1,3-Dioxepan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloro-1-butanol with tetramethylammonium bicarbonate . Another method includes the acetal exchange reaction followed by dehydrochlorination . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1,3-Dioxepan-2-one undergoes several types of chemical reactions, including ring-opening polymerization. This reaction is catalyzed by organocatalysts such as triazabicyclo[4.4.0]dec-5-ene and 1,8-diazabicyclo[5.4.0]undec-7-ene . The major products formed from these reactions are polyesters, which are valuable in various industrial applications. Additionally, this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Properties

IUPAC Name

1,3-dioxepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5-7-3-1-2-4-8-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSWWACDZPRJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

155449-11-9
Details Compound: 1,3-Dioxepan-2-one, homopolymer
Record name 1,3-Dioxepan-2-one, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155449-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes 1,3-Dioxepan-2-one interesting for polymer synthesis?

A1: Unlike its six-membered counterpart, 1,3-dioxan-2-one, 7CC can undergo cationic ring-opening polymerization with minimal to no decarboxylation. [] This allows for the synthesis of polycarbonates with controlled structures and properties. [] Additionally, 7CC exhibits a significantly faster polymerization rate compared to 1,3-dioxan-2-one, attributed to its higher ring strain. [, ]

Q2: How does the polymerization rate of this compound compare to other cyclic carbonates?

A2: Studies have shown that this compound polymerizes considerably faster than the six-membered 1,3-dioxan-2-one. [] The observed polymerization rate of 7CC was found to be 100 times greater than that of 1,3-dioxan-2-one under similar cationic polymerization conditions. [] This difference is attributed to the higher ring strain present in the seven-membered ring, making it more susceptible to ring-opening. []

Q3: Can the molecular weight of poly(this compound) be controlled during synthesis?

A3: Yes, several studies demonstrate the controlled ring-opening polymerization of 7CC. Using initiators like water-hydrogen chloride [, ], titanium bisphenolate complexes [], or alkylborates combined with hydrogen chloride [], researchers achieved polymers with targeted molecular weights and narrow polydispersity indices. The molecular weight can be tailored by adjusting the monomer-to-initiator ratio. [, , ]

Q4: What types of catalysts are effective for this compound polymerization?

A4: A range of catalysts have proven successful for 7CC polymerization. These include:

  • Lewis Acids: Trifluoromethane sulfonic acid (TfOH) has been used for cationic ROP. []
  • Organometallic Complexes: Systems like [(BDIiPr)Zn(N(SiMe3)2)] and [(ONOOrBu)Y(N(SiHMe2)2)(THF)] demonstrated good control over polymerization. []
  • Organic Catalysts: 4-N,N-dimethylaminopyridine (DMAP), 1.5.7-triazabicyclo-[4.4.0]dec-5-ene (TBD), 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and cationic zirconocene complexes have been successfully employed. [, ]

Q5: How does the polymerization of this compound proceed mechanistically?

A5: The mechanism depends on the chosen catalyst and reaction conditions. For instance:

  • Cationic Polymerization: Involves the activation of the monomer by a protonic acid or Lewis acid, followed by nucleophilic attack of the hydroxyl group of another monomer or the initiator. [, ]
  • Anionic Polymerization: Initiated by strong bases, the mechanism proceeds through nucleophilic attack on the carbonyl carbon of the 7CC ring. []

Q6: Does the position of substituents on the this compound ring affect polymerization?

A6: Yes, the position of methyl substituents influences both the polymerization behavior and polymer properties. Research on 4-methyl-1,3-dioxepan-2-one (α-Me7CC) and 5-methyl-1,3-dioxepan-2-one (β-Me7CC) revealed that:

  • α-Me7CC showed varying degrees of regioselectivity in ring-opening depending on the catalyst used. []
  • β-Me7CC polymerization generally lacked regioselectivity due to the more remote methyl substituent. []
  • The position of the methyl group impacted the glass transition temperature (Tg) of the resulting polymers. []

Q7: Can this compound be copolymerized with other monomers?

A7: Yes, 7CC has been successfully copolymerized with other monomers:

  • Copolymerization of 7CC with trioxane under cationic conditions resulted in polyacetal-polycarbonate copolymers containing poly(oxytetramethylene) units. [] The copolymer composition could be controlled by varying the monomer feed ratio. []
  • Block copolymers were synthesized via the living ring-opening polymerization of 7CC and ε-caprolactone using a cationic zirconocene complex. []

Q8: What are the potential applications of poly(this compound) and its copolymers?

A8: While further research is ongoing, potential applications include:

  • Biodegradable Materials: Polycarbonates derived from 7CC, especially those using renewable resources for monomer synthesis, are of interest for biomedical and sustainable material applications. []
  • Drug Delivery: Amine-functionalized block copolymers containing poly(this compound) segments have been investigated as potential drug nanovehicles. [] The pH-responsive nature of these copolymers makes them interesting candidates for targeted drug delivery.

Q9: Are there any computational studies on this compound and its polymerization?

A9: Yes, semi-empirical molecular orbital calculations using the PM3 Hamiltonian have been employed to estimate the ring strain of 7CC. [] These calculations revealed that the seven-membered ring is more strained than both five- and six-membered cyclic carbonates, explaining its higher reactivity in ring-opening reactions. [, ]

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